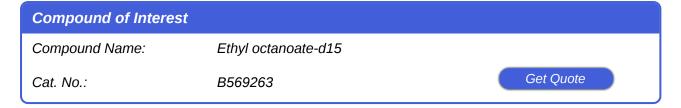


# An In-depth Technical Guide to Ethyl Octanoated15 (CAS: 1219798-38-5)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl octanoate-d15**, a deuterated analog of ethyl octanoate. This document details its physicochemical properties, synthesis, and primary applications, with a focus on its role as an internal standard in quantitative analytical methods. Detailed experimental protocols and an exploration of the biological implications of fatty acid ethyl esters are also presented to support its use in research and development.

## **Physicochemical Properties**

**Ethyl octanoate-d15** is a stable, isotopically labeled form of ethyl octanoate, where 15 hydrogen atoms on the octanoyl chain have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of ethyl octanoate and other fatty acid ethyl esters (FAEEs).



Property	Value	Reference
CAS Number	1219798-38-5	
Molecular Formula	C10H5D15O2	[1][2]
Molecular Weight	187.36 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	
Purity	Typically ≥98%	_
Storage	Store at -20°C for long-term stability	_

## **Synthesis of Ethyl Octanoate-d15**

The synthesis of **Ethyl octanoate-d15** is typically achieved through a Fischer-Speier esterification reaction. This method involves the acid-catalyzed reaction of deuterated octanoic acid (octanoic acid-d15) with ethanol.

## **Experimental Protocol: Fischer-Speier Esterification**

### Materials:

- Octanoic acid-d15
- Ethanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (5% aqueous solution)
- Brine (saturated aqueous sodium chloride solution)
- · Anhydrous magnesium sulfate
- Organic solvent (e.g., diethyl ether or ethyl acetate)

### Procedure:

### Foundational & Exploratory

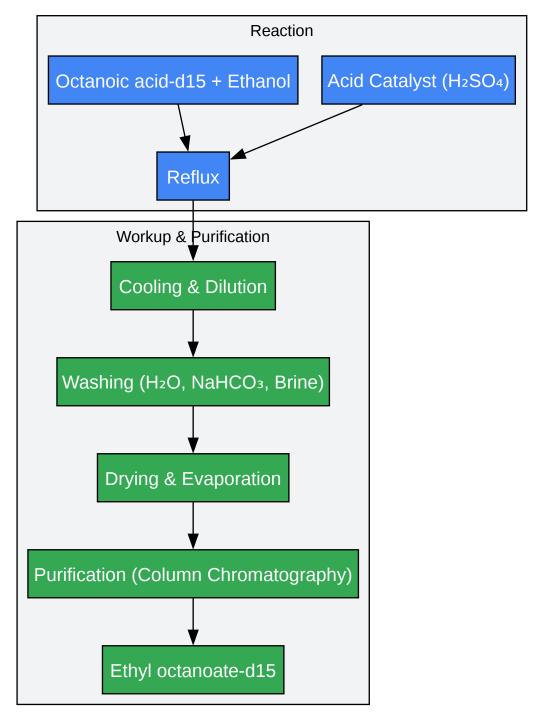




- In a round-bottom flask, combine octanoic acid-d15 and a molar excess of anhydrous ethanol (typically 3-5 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Transfer the reaction mixture to a separatory funnel and dilute with an organic solvent.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude **Ethyl octanoate-d15**.
- The crude product can be further purified by column chromatography on silica gel if necessary.



### Synthesis Workflow of Ethyl Octanoate-d15



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Caption: Synthesis workflow for **Ethyl octanoate-d15** via Fischer esterification.



# Application as an Internal Standard in GC-MS Analysis

The primary application of **Ethyl octanoate-d15** is as an internal standard for the quantitative analysis of fatty acid ethyl esters (FAEEs) in biological samples by Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical properties are nearly identical to its non-deuterated counterpart, ensuring similar extraction efficiency and chromatographic behavior, while its distinct mass allows for accurate quantification.

# **Experimental Protocol: Quantification of FAEEs in Plasma**

#### Materials:

- Plasma sample
- Ethyl octanoate-d15 internal standard solution (of known concentration)
- Hexane
- Acetone
- Solid-phase extraction (SPE) columns (e.g., aminopropyl silica)
- Nitrogen gas for evaporation

#### Procedure:

- Sample Preparation: To a known volume of plasma, add a precise amount of the Ethyl
  octanoate-d15 internal standard solution.
- Protein Precipitation: Add acetone to the plasma sample to precipitate proteins. Vortex and centrifuge to pellet the precipitate.
- Lipid Extraction: Transfer the supernatant to a new tube and perform a liquid-liquid extraction with hexane to isolate the lipids, including FAEEs.



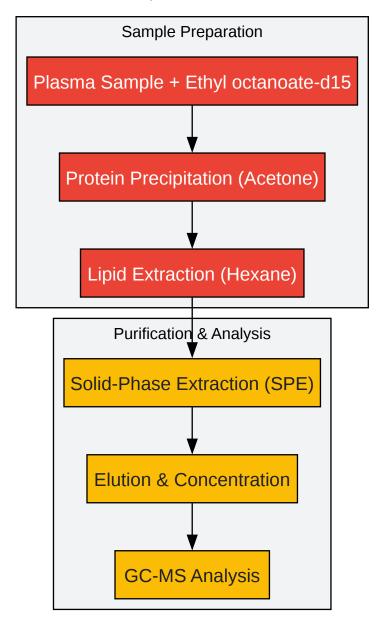
- Solid-Phase Extraction (SPE): The hexane extract is passed through an aminopropyl silica
   SPE column to separate FAEEs from other lipid classes.
- Elution and Concentration: Elute the FAEEs from the SPE column with a suitable solvent. Evaporate the solvent under a gentle stream of nitrogen.
- Reconstitution and GC-MS Analysis: Reconstitute the dried residue in a small volume of a suitable solvent (e.g., hexane) and inject it into the GC-MS system.

### GC-MS Parameters (Typical):

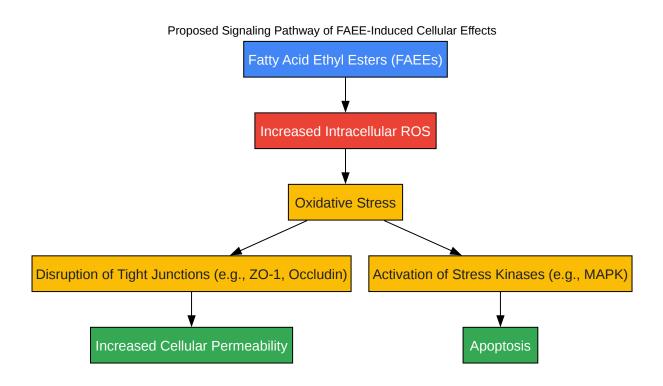
- Column: Nonpolar capillary column (e.g., DB-5ms)
- Injector Temperature: 250°C
- Oven Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C)
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Analyzer: Quadrupole or Ion Trap
- Detection Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, monitor characteristic ions of the target FAEEs and Ethyl octanoate-d15.



GC-MS Analysis Workflow for FAEEs







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